Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []
Compound Description: This compound is an improved AKT inhibiting compound. [] It demonstrates enhanced activity in inhibiting AKT, a key protein involved in cell growth and survival. []
Relevance: This compound shares a significant structural similarity with N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,2,5-trimethylbenzenesulfonamide in the form of the "4-chloro-1-methyl-1H-pyrazol-5-yl" moiety. [] The presence of this common substructure suggests potential similarities in their binding interactions and pharmacological profiles.
Hu7691 (B5)
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that displays low activity in inducing HaCaT keratinocyte apoptosis. [] It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []
Relevance: While the exact structure of Hu7691 is not provided, its description as a "selective Akt inhibitor" links it to the category of kinase inhibitors. [] Considering the potential kinase inhibitory properties of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,2,5-trimethylbenzenesulfonamide (due to the sulfonamide group), Hu7691 could be considered structurally related in a broader sense of targeting similar protein families.
Compound Description: APD791 is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with high affinity for the receptor (Ki = 4.9 nM) []. It displays functional inverse agonism of inositol phosphate accumulation (IC50 = 5.2 nM) in human embryonic kidney cells stably expressing the human 5-HT2A receptor. [] APD791 shows high selectivity for the 5-HT2A receptor over other receptors and effectively inhibits 5-HT-mediated platelet aggregation and vasoconstriction. []
Relevance: APD791 shares the "1-methyl-1H-pyrazol-5-yl" moiety with N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,2,5-trimethylbenzenesulfonamide. [] This shared substructure suggests a potential for similar interactions with biological targets, although their overall pharmacological profiles might differ due to other structural variations.
Compound Description: VU-29 is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It potentiates mGluR5 responses through actions at a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [] Unlike VU-29, CPPHA potentiates mGluR5 responses through a distinct mechanism and acts at a novel allosteric site on both mGluR1 and -5. []
Compound Description: VU-1545 is a potent positive allosteric modulator of the mGluR5 receptor, exhibiting higher binding and functional activity than CDPPB. [] Its structure incorporates specific substitutions on the benzamide and phenyl rings to enhance its potency. []
Relevance: VU-1545, with its "1H-pyrazol-5-yl" core and benzamide group, showcases structural similarities to N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,2,5-trimethylbenzenesulfonamide. [] This suggests that the target compound, with modifications, might also interact with the mGluR5 receptor family.
Compound Description: This compound is a potent hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. [] It is used for controlling undesirable plants in transgenic crop fields, particularly in corn and soybean areas resistant to HPPD inhibitors. []
Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor designed to minimize time-dependent inhibition of CYP3A4 (TDI). [] It demonstrates preferential binding to the activated kinase conformation and exhibits potent antitumor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.